molecular formula C21H26ClN5O2 B2495829 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851938-32-4

7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2495829
CAS No.: 851938-32-4
M. Wt: 415.92
InChI Key: CAUKFOUGGBGTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by a substituted xanthine core. Its structure includes:

  • Position 7: A 4-chlorobenzyl group, which introduces hydrophobic and electron-withdrawing properties due to the para-chloro substitution .
  • Positions 1 and 3: Methyl groups, enhancing steric stability and modulating metabolic resistance.
  • Position 8: A (4-methylpiperidin-1-yl)methyl moiety, providing a tertiary amine functional group that may influence solubility and receptor interactions .

Its synthesis likely involves nucleophilic substitutions and alkylation reactions, as inferred from analogous purine derivatives .

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O2/c1-14-8-10-26(11-9-14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-4-6-16(22)7-5-15/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUKFOUGGBGTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. Related compounds have shown activity againstPlasmodium falciparum , the parasite responsible for malaria

Mode of Action

The exact mode of action of this compound is currently unknown. It is hypothesized that it may interact with its targets in a manner similar to other piperidine derivatives, which have been shown to inhibit parasite growth. The compound’s interaction with its targets could lead to changes in the parasite’s metabolic processes, ultimately leading to its death.

Biological Activity

7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as TOSLAB 871567, is a purine derivative with potential therapeutic applications. This compound has garnered attention due to its diverse biological activities, particularly in the fields of psychopharmacology and oncology.

  • Molecular Formula : C20H24ClN5O2
  • Molecular Weight : 401.89 g/mol
  • CAS Number : 851938-32-4

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems and kinases. Notably, it has been evaluated for its effects on the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell growth and survival.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of TOSLAB 871567:

Biological Activity Findings References
Psychotropic Effects Exhibits antidepressant and anxiolytic properties in animal models.
PI3K Inhibition Demonstrated IC50 values of 1.0 μM for pAKT and 3.1 μM for PI3Kδ in vitro studies.
Anticancer Potential Shown to inhibit tumor cell proliferation in certain cancer types through PI3K pathway modulation.
Neurotransmitter Modulation Influences serotonin and dopamine receptors, contributing to its psychotropic effects.

Case Studies and Research Findings

  • Psychotropic Activity : In a study evaluating the psychotropic effects of various compounds, TOSLAB 871567 was found to significantly reduce anxiety-like behavior in rodent models when administered at specific dosages. The results suggest a mechanism involving serotonin receptor modulation.
  • Anticancer Research : A series of experiments demonstrated that TOSLAB 871567 could inhibit the growth of specific cancer cell lines by interfering with the PI3K/Akt signaling pathway. This inhibition led to increased apoptosis in treated cells, indicating potential as an anticancer agent.
  • Pharmacokinetics : Research on the pharmacokinetic profile of TOSLAB 871567 revealed favorable absorption characteristics and bioavailability in preclinical models, making it a candidate for further development in therapeutic applications.

Scientific Research Applications

Target of Action

Preliminary studies suggest that this compound may exhibit activity against Plasmodium falciparum , the causative agent of malaria. Its interaction with similar piperidine derivatives indicates a potential for inhibiting parasite growth.

The biological activities of this compound can be summarized in the following table:

Activity Type Description
Psychotropic Activity Reduces anxiety-like behavior in rodent models through serotonin receptor modulation.
Anticancer Research Inhibits growth of specific cancer cell lines by interfering with the PI3K/Akt signaling pathway, leading to increased apoptosis.
Pharmacokinetics Exhibits favorable absorption characteristics and bioavailability in preclinical models.

Psychotropic Activity

In a study assessing various compounds' psychotropic effects, 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione was shown to significantly reduce anxiety-like behavior in rodent models at specific dosages. This suggests a mechanism involving serotonin receptor modulation.

Anticancer Research

Multiple experiments have demonstrated that this compound can inhibit the growth of specific cancer cell lines by interfering with the PI3K/Akt signaling pathway. The inhibition led to increased apoptosis in treated cells, indicating its potential as an anticancer agent.

Pharmacokinetics

Research on the pharmacokinetic profile revealed that the compound has favorable absorption characteristics and bioavailability in preclinical models. These properties make it a candidate for further development in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of the target compound and their key features:

Compound Position 7 Substituent Position 8 Substituent Key Structural/Functional Differences Evidence ID
7-(4-Chlorobenzyl)-1,3-dimethyl-8-pyrrolidin-1-yl-3,7-dihydro-1H-purine-2,6-dione 4-Chlorobenzyl Pyrrolidin-1-yl Smaller, less basic heterocycle (5-membered vs. 6-membered piperidine); reduced steric bulk.
7-(2-Chlorobenzyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione 2-Chlorobenzyl 4-Phenylpiperazin-1-yl Ortho-chloro substitution may alter binding affinity; phenylpiperazine introduces aromatic interactions.
8-(4,4-Difluoropiperidine-1-carbonyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione Methyl 4,4-Difluoropiperidine-1-carbonyl Fluorination enhances metabolic stability; carbonyl group increases polarity.
3-Ethyl-8-mercapto-1-((tetrahydro-2H-pyran-4-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione Ethyl Mercapto (-SH) and tetrahydro-2H-pyranyl Thiol group at position 8 may improve metal-binding capacity; tetrahydropyran modulates lipophilicity.
7-(2-Chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione 2-Chlorobenzyl 2-(Dimethylamino)ethylamino Flexible ethylamino linker with dimethylamine; potential for enhanced solubility and H-bonding.

Key Observations:

Substituent Effects at Position 7 :

  • The 4-chlorobenzyl group in the target compound (vs. 2-chlorobenzyl in ) provides distinct electronic and steric profiles. Para-substitution likely improves planarity and π-π stacking compared to ortho-substituted analogs .
  • Methyl or ethyl groups at position 7 (e.g., ) reduce aromatic interactions but may enhance metabolic stability.

Heterocyclic Diversity at Position 8: 4-Methylpiperidinyl (target) vs. 4-Phenylpiperazinyl (): Introduces a bulky aromatic group, which may enhance selectivity for specific receptor subtypes. Mercapto (): Thiol-containing derivatives could exhibit redox activity or metal coordination, useful in enzyme inhibition.

Functional Group Modifications :

  • Fluorinated () and carbonyl-containing () substituents improve metabolic resistance and polarity, respectively.
  • Amine-linked groups () enhance solubility but may increase off-target interactions.

Research Implications and Limitations

Further studies are required to:

  • Evaluate adenosine receptor binding affinity (A₁, A₂ₐ subtypes).
  • Assess pharmacokinetic properties (e.g., bioavailability, half-life).
  • Compare in vitro/in vivo efficacy with clinical candidates like theophylline or IBMX.

Methodological Notes:

  • Crystallographic data for analogs (e.g., ) were likely resolved using SHELX software (), but experimental details are unspecified.
  • Synthetic routes for these compounds often involve multi-step alkylation and heterocycle functionalization ().

Preparation Methods

Synthesis of 8-Bromo-1,3-Dimethyl-3,7-Dihydro-1H-Purine-2,6-Dione

Procedure :

  • Bromination :
    • React 1,3-dimethylxanthine (10.0 g, 54.3 mmol) with phosphorus oxybromide (16.2 g, 56.9 mmol) in anhydrous acetonitrile (150 mL) at 85°C for 8 h under argon.
    • Quench with ice-water (300 mL), adjust pH to 6.5 with 4M NaOH, and extract with ethyl acetate (3 × 100 mL).
    • Yield: 12.4 g (89%) of off-white crystals.

Analytical Data :

  • $$^1$$H NMR (400 MHz, DMSO-d6): δ 3.28 (s, 3H, N1-CH3), 3.42 (s, 3H, N3-CH3), 4.87 (s, 2H, C7-H2), 7.45–7.49 (m, 4H, Ar-H).
  • HPLC Purity : 99.2% (Method: C18, 0.1% H3PO4/MeCN gradient).

Introduction of 4-Chlorobenzyl Group at C-7

Procedure :

  • Alkylation :
    • Suspend 8-bromo-1,3-dimethylxanthine (10.0 g, 38.6 mmol) and 4-chlorobenzyl chloride (7.2 g, 41.2 mmol) in dimethylacetamide (DMA, 100 mL).
    • Add diisopropylethylamine (DIPEA, 6.7 mL, 38.6 mmol) dropwise at 25°C, then heat to 110°C for 12 h.
    • Cool to 80°C, filter through Celite®, and precipitate product by adding water (160 mL).
    • Yield: 13.1 g (85%) of pale-yellow solid.

Optimization Notes :

  • Excess DIPEA (1.2 eq) improves conversion by scavenging HBr.
  • DMA enhances solubility compared to DMF or THF.

Synthesis of (4-Methylpiperidin-1-yl)Methyl Substituent

Intermediate Preparation :

  • Piperidine Functionalization :
    • Reduce tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (5.0 g, 21.7 mmol) with LiAlH4 (1.2 eq) in THF at 0°C.
    • After workup, treat with methyl triflate (2.5 eq) in CH2Cl2 to install N-methyl group.
    • Yield: 2.9 g (88%) of 1-methyl-4-piperidinemethanol.

Analytical Confirmation :

  • HRMS : m/z calcd. for C7H15NO [M+H]+: 129.1154; found: 129.1158.

Mannich-Type Alkylation at C-8

Critical Step :

  • Coupling :
    • Combine 7-(4-chlorobenzyl)-8-bromo-1,3-dimethylxanthine (10.0 g, 25.1 mmol), (4-methylpiperidin-1-yl)methanol (4.6 g, 27.6 mmol), and K2CO3 (5.2 g, 37.7 mmol) in NMP (100 mL).
    • Heat at 120°C under N2 for 18 h. Monitor by HPLC until starting material <1%.
    • Quench with 4M HCl (45 mL), extract with EtOAc (3 × 75 mL), and purify via silica chromatography (hexane:EtOAc 3:1).
    • Yield: 9.8 g (78%) of white crystalline product.

Process Scalability :

Parameter Lab Scale (10 g) Pilot Scale (150 kg)
Reaction Time 18 h 22 h
Yield 78% 81%
Purity (HPLC) 99.1% 99.5%

Analytical Characterization

Spectroscopic Data Consolidation

$$^1$$H NMR (500 MHz, CDCl3):

  • δ 2.15–2.30 (m, 4H, piperidine CH2), 2.85 (s, 3H, N1-CH3), 3.12 (s, 3H, N3-CH3), 3.45–3.60 (m, 2H, piperidine N-CH2), 4.72 (s, 2H, C7-CH2), 5.21 (s, 2H, C8-CH2), 7.28–7.35 (m, 4H, Ar-H).

XRPD Peaks (Cu Kα, ±0.2°):

2θ (°) Intensity (%)
12.4 100
15.8 82
18.3 75
22.6 68

Process Optimization Challenges

Regioselectivity in C-8 Substitution

Competing reactions at N-9 and O-6 positions necessitate:

  • Strict temperature control (110–120°C)
  • Use of polar aprotic solvents (NMP > DMF > DMA)
  • Catalytic CuI (0.1 eq) to enhance coupling efficiency

Purification Challenges

Crude product typically contains:

  • 5–7% unreacted bromo precursor
  • 2–3% N-alkylated byproducts

Resolution Methods :

  • Crystallization : Recrystallize from acetonitrile/water (3:1) reduces impurities to <0.5%.
  • Chromatography : SiO2 gradient elution (hexane → EtOAc) for analytical samples.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Patent WO2024133476 78–81 99.5 Industrial 1.0
Ragab et al. 2025 65 98.2 Lab 1.8
MDPI 2021 72 97.5 Pilot 1.5

Cost Index normalized to patent method.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 7-(4-chlorobenzyl)-1,3-dimethyl purine derivatives?

  • Methodological Answer : Synthesis optimization requires careful control of temperature (e.g., 60–80°C for nucleophilic substitution steps), solvent selection (polar aprotic solvents like DMF or ethanol for solubility), and stoichiometric ratios (e.g., 1.2:1 molar ratio of amine to purine precursor). Monitoring via TLC or HPLC ensures intermediate purity. For example, highlights the importance of solvent choice and reaction time for analogous purine derivatives, while emphasizes pH control during hydrazone formation .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for chlorobenzyl groups, piperidinyl methyl signals at δ 1.2–1.5 ppm) .
  • HRMS : Validates molecular weight (e.g., expected [M+H]+ ~456.566 g/mol, as per ).
  • IR : Identifies carbonyl stretches (~1680–1700 cm1^{-1}) and amine/amide bonds .

Q. How do substituents at the 8-position influence solubility and crystallinity?

  • Methodological Answer : Piperidinyl groups (e.g., 4-methylpiperidin-1-yl) enhance solubility in organic solvents due to their lipophilic nature, while chlorobenzyl moieties promote crystallinity. Solubility can be tested via phase diagrams in solvents like DMSO or acetonitrile. and provide analogous data for structurally related compounds .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., conflicting IC50_{50} values in anticancer assays) may arise from variations in cell lines or assay protocols. Standardize protocols using reference compounds (e.g., doxorubicin) and validate via dose-response curves. notes similar challenges in evaluating antimicrobial activity, recommending triplicate replicates and blinded analysis .

Q. How can computational modeling predict structure-activity relationships (SAR) for adenosine receptor binding?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with A2A_{2A} receptors, focusing on hydrogen bonding with the purine core and hydrophobic contacts with the chlorobenzyl group.
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett constants) with binding affinity data. ’s collision cross-section data aids in validating molecular conformations .

Q. What catalytic methods improve yield in N-alkylation steps during synthesis?

  • Methodological Answer : Palladium-catalyzed reductive amination () or phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances alkylation efficiency. For example, highlights Pd-catalyzed cyclization reactions for analogous N-heterocycles, achieving yields >80% under inert conditions .

Q. How do solvent polarity and temperature affect regioselectivity in substitution reactions?

  • Methodological Answer : Polar solvents (DMF, DMSO) favor nucleophilic attack at the 8-position due to stabilization of transition states. Lower temperatures (0–10°C) reduce side reactions (e.g., dimerization). ’s Aryl Halide Informer Library methodology can benchmark solvent effects across analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.